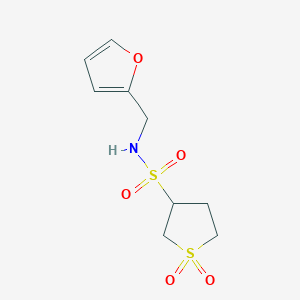
N-(5-methyl-1,3-benzothiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3-benzothiazol-2-yl)nicotinamide, commonly known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinamide and benzothiazole, and its unique chemical structure has made it a subject of interest for researchers in the fields of medicine, biochemistry, and materials science.
Mecanismo De Acción
MTA exerts its effects on cells by inhibiting enzymes involved in DNA methylation, which is a process that regulates gene expression. By inhibiting DNA methylation, MTA can alter gene expression patterns, leading to changes in cellular function and behavior. MTA has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of chromatin structure and gene expression.
Biochemical and Physiological Effects:
MTA has been shown to have several biochemical and physiological effects on cells. In addition to its anti-cancer and anti-inflammatory effects, MTA can also regulate cellular metabolism and energy production. MTA has been shown to increase the activity of enzymes involved in the production of ATP, which is the primary source of energy for cells. MTA has also been shown to regulate the activity of enzymes involved in the metabolism of glucose and fatty acids, which are important sources of energy for cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MTA is also relatively inexpensive compared to other compounds used in research. However, MTA has some limitations, including its low solubility in water, which can make it difficult to work with in certain experimental settings. MTA can also be toxic at high concentrations, which requires careful handling and dosing in experiments.
Direcciones Futuras
There are several future directions for research on MTA. One area of interest is the development of MTA-based therapies for cancer and autoimmune diseases. Researchers are also exploring the potential applications of MTA in materials science, particularly in the development of new materials with unique properties. Additionally, researchers are investigating the mechanisms underlying the effects of MTA on cellular metabolism and energy production, which could lead to new insights into the regulation of cellular function.
Métodos De Síntesis
MTA can be synthesized through several methods, including the reaction of nicotinamide with 2-aminobenzothiazole in the presence of a catalyst. Another method involves the reaction of 2-chloro-5-methylbenzothiazole with nicotinamide in the presence of a base. These methods have been optimized to produce high yields of MTA with minimal side reactions.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Several studies have shown that MTA can inhibit the growth and proliferation of cancer cells by inducing apoptosis or cell death. MTA has also been shown to have anti-inflammatory properties and can regulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-4-5-12-11(7-9)16-14(19-12)17-13(18)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUGTZPJKUVPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B4890230.png)
![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)

![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)
